2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with cyclopropylmethyl thiocyanate under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antiviral agent. It is also being investigated for its anticancer properties.
Agriculture: It has been studied for its effectiveness in controlling plant diseases such as rice bacterial leaf blight.
Material Science: The unique properties of the oxadiazole ring make this compound useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the production of extracellular polysaccharides in bacteria, thereby reducing their virulence . The compound also stimulates the activity of enzymes such as superoxide dismutase and peroxidase, enhancing plant resistance against pathogens .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound shares a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: This compound has a similar oxadiazole core but with different substituents.
Uniqueness
2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C12H11FN2OS |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H11FN2OS/c13-10-5-3-9(4-6-10)11-14-15-12(16-11)17-7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI Key |
LGHCJWGVMHJELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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